Titanium diisopropoxide bis(tetramethylheptanedionate)

Supercritical Fluid Deposition Precursor Solubility TiO₂ Thin Films

Titanium diisopropoxide bis(tetramethylheptanedionate), also known as Ti(OiPr)₂(dpm)₂ or bis(dipivaloylmethanato)titanium diisopropoxide, is a heteroleptic titanium(IV) β-diketonate-alkoxide complex with a molecular weight of approximately 532.6 g/mol. It exists as a white solid powder at room temperature (melting point 171.1–184.6 °C) and is commercially available at high purity (≥99.99%).

Molecular Formula C28H56O6Ti
Molecular Weight 536.6 g/mol
CAS No. 144665-26-9
Cat. No. B1147056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium diisopropoxide bis(tetramethylheptanedionate)
CAS144665-26-9
Molecular FormulaC28H56O6Ti
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti]
InChIInChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3;/b2*8-7-;;;
InChIKeyJVUATZXZNIJLPZ-KKUWAICFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Diisopropoxide Bis(tetramethylheptanedionate) (CAS 144665-26-9): Procurement-Relevant Properties and Precursor Profile


Titanium diisopropoxide bis(tetramethylheptanedionate), also known as Ti(OiPr)₂(dpm)₂ or bis(dipivaloylmethanato)titanium diisopropoxide, is a heteroleptic titanium(IV) β-diketonate-alkoxide complex with a molecular weight of approximately 532.6 g/mol [1]. It exists as a white solid powder at room temperature (melting point 171.1–184.6 °C) and is commercially available at high purity (≥99.99%) [2]. This compound is primarily engineered as a volatile metalorganic precursor for the chemical vapor deposition (CVD) and supercritical fluid deposition (SCFD) of titanium-containing oxide thin films, most notably in the fabrication of ferroelectric Pb(Zr,Ti)O₃ (PZT) and PNZT layers .

Why Titanium Diisopropoxide Bis(tetramethylheptanedionate) Cannot Be Replaced by Classic Titanium Alkoxides or Simple β-Diketonates


Generic substitution of Ti(OiPr)₂(dpm)₂ with simpler, more common titanium precursors like titanium tetraisopropoxide (TTIP) or Ti(acac)₂(OiPr)₂ is not feasible without compromising process outcomes. The unique differentiation arises from the chelating sterically bulky tetramethylheptanedionate (dpm) ligands, which simultaneously suppress the extreme moisture sensitivity of the alkoxide groups and dramatically enhance solubility in non-polar and supercritical fluid media [1]. While unmodified alkoxides such as TTIP undergo rapid, uncontrolled hydrolysis and exhibit significantly lower solubility in supercritical CO₂ [2], Ti(OiPr)₂(dpm)₂ provides a quantifiably wider process window. Its tailored thermal stability—remaining unchanged up to 150°C with minimal long-term degradation—enables consistent vapor-phase delivery that is not achievable with the unstable baseline precursors, making it a differentiated engineering choice for deposition processes [3].

Titanium Diisopropoxide Bis(tetramethylheptanedionate): Quantitative Performance Evidence Against Comparators


Supercritical CO₂ Solubility Advantage over Titanium Tetraisopropoxide (TTIP)

The solubility of Ti(OiPr)₂(dpm)₂ in supercritical CO₂ (scCO₂) is quantifiably superior to that of the classic precursor titanium tetraisopropoxide (TTIP), enabling more efficient film deposition. The molar ratio of Ti(OiPr)₂(dpm)₂ to CO₂ is on the order of 10⁻² (equivalent to approximately 12% w/w) under standard SCFD conditions (40–60 °C, 6–20 MPa) [1]. In contrast, under comparable conditions, the solubility of TTIP in scCO₂ is limited to only 1.5–3.0% w/w [2]. This represents an approximate 4× to 8× higher solubility for the Ti(OiPr)₂(dpm)₂ precursor, directly impacting achievable deposition rates.

Supercritical Fluid Deposition Precursor Solubility TiO₂ Thin Films

Exceptional Long-Term Thermal Stability vs. Unmodified Titanium Alkoxides

Ti(OiPr)₂(dpm)₂ demonstrates outstanding inherent thermal stability and shelf life, a stark contrast to the extreme moisture sensitivity of unmodified titanium alkoxides like TTIP. Thermogravimetric analysis (TGA) confirms the compound exhibits no weight loss at 150 °C and degrades only slightly after storage for one year [1]. Furthermore, its thermal decomposition pattern is unaffected by ambient gases, indicating a robust stability independent of atmospheric conditions. Patents further specify that a solution of the compound in n-butyl acetate has a pot life of 3 months [2].

Thermal Stability Precursor Storage Thermogravimetric Analysis

Baseline Performance in Liquid-Delivery MOCVD of PZT Demonstrated Against the Ethoxide Analog

While a later-generation ethoxide analog, Ti(OEt)₂(dpm)₂, has been reported to achieve approximately 30% higher deposition rates and better film composition uniformity in liquid-delivery MOCVD of PZT [1], the Ti(OiPr)₂(dpm)₂ compound serves as the established baseline for this application. Its performance validates it as a capable precursor, achieving a deposition rate of 12.3 nm/min on 6-inch wafers at 550 °C when combined with Pb(DPM)₂ and Zr(DIBM)₄, with step coverage that can be increased from 38% to 80% by tuning substrate temperature [2]. This body of data confirms its viability for high-quality ferroelectric film production.

MOCVD PZT Thin Films Deposition Rate Compositional Control

Mechanistically Defined Decomposition Pathway for Process Optimization

The gas-phase thermal decomposition of Ti(OiPr)₂(dpm)₂ has been characterized with bond-specific resolution, providing a mechanistic map that is unavailable for many alternative precursors. In an inert (argon) environment, the Ti–O bond to the isopropoxide group and the C–C(CH₃)₃ bond of the dpm ligand dissociate first at low temperatures, with the dpm skeleton decomposing above 300 °C. The Ti–O bond to the dpm skeleton is the most stable, and its eventual dissociation leads to TiO₂ formation [1]. Activation energies for each bond dissociation step were estimated from IR data, and the decomposition sequence was confirmed via mass spectrometry [2]. This deterministic decomposition pathway is a significant advantage over precursors that decompose via uncontrolled, non-linear pathways.

Thermal Decomposition CVD Process Design Activation Energy Gas-Phase Analysis

Best-Fit Application Scenarios for Titanium Diisopropoxide Bis(tetramethylheptanedionate) Based on Quantified Evidence


Supercritical Fluid Deposition (SCFD) of Conformal TiO₂ Films on High-Aspect-Ratio Trenches

Procurement for SCFD process development should prioritize Ti(OiPr)₂(dpm)₂. Its solubility in scCO₂, quantified at a mole ratio of ~10⁻² (approx. 12% w/w), is 4× to 8× higher than that of the classic precursor TTIP [1]. This high solubility is the key enabler for achieving sufficient mass transport into narrow, high-aspect-ratio features at moderate pressures, making it the preferred choice for conformal coating applications that TTIP cannot efficiently address [2].

Baseline MOCVD of Ferroelectric PZT Thin Films for Standard Process Development

For laboratories initiating liquid-delivery MOCVD of PZT films, Ti(OiPr)₂(dpm)₂ represents the most heavily cited, commercially available titanium precursor. It delivers a baseline deposition rate of 12.3 nm/min at 550 °C and allows step coverage to be tuned from 38% to 80% by adjusting substrate temperature [1]. While the ethoxide analog Ti(OEt)₂(dpm)₂ provides a 30% rate enhancement [2], the established process libraries and commercial availability of the isopropoxide compound make it the definitive starting point for standard PZT deposition recipes.

High-Temperature or Long-Duration CVD Processes Requiring Superior Precursor Stability

Processes requiring vaporization at elevated temperatures or extended run times will benefit from the quantified thermal robustness of Ti(OiPr)₂(dpm)₂. The compound exhibits no weight loss up to 150 °C, ensuring a stable vapor pressure delivery throughout the deposition [1]. This stability profile, which includes a 3-month solution pot life [2], is unattainable with highly reactive, unmodified titanium alkoxides, making it the superior procurement choice for enabling reproducible long-run or high-temperature CVD experiments.

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